2-Hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a compound belonging to the class of 6H-benzo[c]chromen-6-ones, which are known for their significant pharmacological properties. This specific compound has garnered attention due to its potential therapeutic applications, particularly as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer's disease .
2-Hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is classified as a phenolic compound and a chromene derivative. Its structural attributes allow it to participate in various biological activities, making it a subject of interest in medicinal chemistry.
The synthesis of 2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved using several synthetic pathways. A common method involves the cyclization of appropriate precursors under basic conditions. The general procedure includes:
The reaction conditions typically involve controlled temperatures (ranging from 80°C to 120°C) and careful monitoring through thin-layer chromatography (TLC) to track the progress of the reaction. The purification process often employs column chromatography or recrystallization techniques to achieve high purity levels.
The molecular structure of 2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one features a chromene core with specific functional groups that enhance its biological activity. The molecular formula is , and its structural representation can be depicted as follows:
The compound typically exhibits a melting point in the range of 250–251 °C and shows distinct spectral characteristics in Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), confirming its structural integrity .
2-Hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions due to its functional groups. These reactions include:
The reactions are generally carried out under controlled conditions using appropriate reagents and solvents to ensure high yields and selectivity. Monitoring techniques such as TLC or HPLC are employed to assess reaction progress.
The mechanism by which 2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exerts its biological effects primarily involves inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for breaking down acetylcholine in synaptic clefts; thus, their inhibition leads to increased levels of acetylcholine, enhancing cholinergic transmission .
Studies have shown that this compound exhibits potent inhibitory activity comparable to established drugs used in treating cognitive disorders. The specific binding affinity and kinetic parameters are determined through enzyme assays that measure the rate of substrate hydrolysis in the presence of varying concentrations of the compound.
2-Hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is characterized by:
The chemical properties include:
Spectroscopic analysis (NMR and IR) provides insights into functional group identification and molecular interactions. For instance, NMR spectra reveal characteristic peaks corresponding to aromatic protons and methoxy groups.
2-Hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has potential applications in:
This compound represents a promising avenue for further research aimed at enhancing cognitive function and treating related disorders effectively.
Table 1: Key Traditional Synthetic Methods
Method | Reagents/Conditions | Yield | Key Advantage |
---|---|---|---|
Resorcinol cyclocondensation | Ethyl cyclohexanecarboxylate, 85°C | ~81% | Single-step ring formation |
ZrCl₄-catalyzed lactonization | ZrCl₄, neat, 85°C, 30 min | 81% | Catalyst efficiency |
CuSO₄-mediated coupling | 2-Iodobenzoic acid, NaOH, reflux | 79% | Aromatic ring construction |
The core synthetic route involves electrophilic cyclization where resorcinol and ethyl cyclohexanecarboxylate undergo thermally activated condensation (85°C) to form the tetrahydrobenzo[c]chromenone scaffold. This one-pot reaction directly yields the target compound after aqueous workup, with the methoxy group introduced via pre-functionalized reactants [1] [5].
ZrCl₄ efficiently catalyzes (7.5 mmol) the cyclization under solvent-free ("neat") conditions at 85°C for 30 minutes. The Lewis acid activates the carbonyl group of ethyl cyclohexanecarboxylate, facilitating nucleophilic attack by resorcinol’s phenolic oxygen. This forms the lactone ring with simultaneous dehydration, yielding the bicyclic system in 81% yield after crystallization [1] [5].
For unsaturated analogues, copper catalysis enables C–O bond formation. Resorcinol couples with 2-iodobenzoic acid under basic reflux conditions (NaOH/H₂O), with CuSO₄ (10 mol%) facilitating Ullmann-type coupling. While primarily used for unsaturated benzo[c]chromenones, this method is adaptable to methoxy-substituted precursors [3] [6].
Microwave irradiation significantly accelerates cyclization. When applied to resorcinol derivatives and carboxylates (e.g., in analogous hydroxynaphthalenecarboxanilides), reaction times reduce from hours to minutes while maintaining yields >75%. This method is adaptable to the target compound’s synthesis [9].
Table 2: Impact of Substituent Modifications on Bioactivity
Modification Site | Structural Change | Observed Bioactivity Shift |
---|---|---|
C-2 Hydroxy | Methylation/removal | Loss of metal chelation capacity |
C-3 Methoxy | Demethylation to hydroxy | Altered lipophilicity & binding affinity |
Alkoxylation (C-3) | Ethoxy/propoxy substitution | Enhanced cellular permeability |
The ortho-positioned C-2 hydroxy and C-3 methoxy are critical for metal chelation. The C-2 hydroxy acts as a hydrogen-bond donor and metal coordination site, while the C-3 methoxy modulates electron density. Demethylation to a catechol-like structure increases polarity but reduces metabolic stability. Shifting the methoxy to C-4 abolishes Iron(III) sensing [5] [9].
Alkyl chain extension at C-3 (e.g., ethoxy, propoxy) increases lipophilicity (log P +0.5 per -CH₂- group), improving membrane penetration in cellular assays. Branched alkoxy groups (e.g., isopropoxy) enhance steric shielding of the lactone carbonyl, reducing enzymatic hydrolysis. Fluorinated alkoxy variants (e.g., -OCH₂F) improve target binding in related anticancer agents [9] [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7